5-Aminoacenaphthene

Descripción

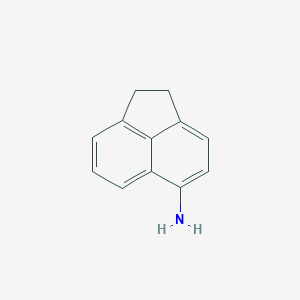

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dihydroacenaphthylen-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUAWMJVEYFVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196877 | |

| Record name | 5-Aminoacenaphthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4657-93-6 | |

| Record name | 5-Aminoacenaphthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4657-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoacenaphthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoacenaphthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aminoacenaphthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINOACENAPHTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G19YX7I9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 5-Aminoacenaphthene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 5-Aminoacenaphthene (C₁₂H₁₁N), a valuable compound in chemical research and a potential building block in drug discovery. Understanding these properties is critical for predicting the compound's behavior in various experimental and biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Core Physicochemical Properties

The physicochemical characteristics of this compound are summarized below. This data is essential for designing and interpreting experiments, developing analytical methods, and for computational modeling.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₂H₁₁N | - | PubChem |

| Molecular Weight | 169.22 g/mol | Computed | PubChem |

| Melting Point | 108-110 °C | Experimental | Commercial |

| Boiling Point | 340.3 °C at 760 mmHg | Predicted | ChemSpider |

| Water Solubility | Predicted to be low | - | - |

| pKa (of conjugate acid) | Predicted to be in the range of 3-5 | - | - |

| LogP (Octanol-Water) | 3.3 | Computed (XLogP3) | PubChem |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of aromatic amines like this compound are outlined below. These protocols are based on established scientific principles and regulatory guidelines.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity.

-

Principle: The temperature at which a substance transitions from a solid to a liquid phase is measured. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C).

-

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a calibrated melting point apparatus alongside a high-precision thermometer.

-

The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid crystal disappears (completion) are recorded as the melting point range.

-

Water Solubility (Flask Method - OECD Guideline 105)

Solubility is a critical parameter influencing a drug's bioavailability.

-

Principle: The saturation mass concentration of the substance in water is determined at a specific temperature.

-

Methodology:

-

An excess amount of this compound is added to a known volume of purified water in a flask.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to separate the undissolved solid from the aqueous solution.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.

-

Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. For an amine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid.

-

Methodology:

-

A precise amount of this compound is dissolved in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter and electrode.

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The pKa is calculated from the pH at the half-equivalence point, where half of the amine has been protonated.

-

LogP Determination (Shake-Flask Method - OECD Guideline 117)

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

-

Principle: The ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium is determined.

-

Methodology:

-

A small amount of this compound is dissolved in a pre-saturated mixture of n-octanol and water.

-

The mixture is shaken vigorously in a separatory funnel for a set period to allow for partitioning between the two phases and then left to stand until the phases have completely separated.

-

Aliquots are carefully taken from both the n-octanol and aqueous layers.

-

The concentration of this compound in each phase is quantified using an appropriate analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

Visualizations

The following diagrams illustrate key logical workflows and concepts relevant to the physicochemical characterization of this compound.

Figure 1: Logical workflow for the physicochemical characterization of a research compound.

Figure 2: Relationship between pH, pKa, and the ionization state of an amine.

5-Aminoacenaphthene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 5-Aminoacenaphthene, a key intermediate in the synthesis of various functional molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, and potential applications.

Core Chemical Data

This compound, with the CAS number 4657-93-6 , is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 4657-93-6 | PubChem[1] |

| Molecular Formula | C₁₂H₁₁N | PubChem[1] |

| Molecular Weight | 169.22 g/mol | PubChem[1] |

| Predicted XLogP3 | 3.3 | PubChem[1] |

| Monoisotopic Mass | 169.089149355 Da | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of 5-nitroacenaphthene. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

5-nitroacenaphthene (containing 15% of the 3-nitro isomer)

-

Tetrahydrofuran (THF)

-

Acetic acid

-

10% Palladium on carbon (Pd/C)

-

Celite

-

Methylene chloride

-

Activated charcoal

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

Dissolve 40 g of 5-nitroacenaphthene in a mixture of 150 ml of tetrahydrofuran and 25 ml of acetic acid.

-

To this solution, add 1.0 g of 10% Pd/C.

-

Hydrogenate the mixture at 40 psi at room temperature for 2 hours.

-

Filter the mixture through a bed of celite.

-

Concentrate the filtrate in vacuo. The resulting solid may darken upon exposure to air.

-

Redissolve the material in methylene chloride and decolorize with activated charcoal.

-

Recrystallize the product from a mixture of cyclohexane:ethyl acetate (3:1) to yield 8.3 g of this compound.

-

Confirm the purity of the major 5-amino isomer using Thin Layer Chromatography (TLC).

Applications in Drug Discovery and Synthesis of Derivatives

This compound serves as a versatile building block for the synthesis of various derivatives with potential biological activities. Notably, acenaphthene derivatives have been investigated for their antitumor properties.

Synthesis of Thiazole Derivatives of Acenaphthene

A general synthetic route to novel acenaphthene derivatives containing a thiazole backbone has been reported, with some compounds exhibiting promising antitumor activity against human solid tumor cell lines.

Antitumor Activity Screening

The synthesized acenaphthene derivatives can be evaluated for their antitumor activities against various human solid tumor cell lines. A typical workflow for such a screening is outlined below.

References

An In-depth Technical Guide to the Solubility of 5-Aminoacenaphthene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Aminoacenaphthene, a derivative of the polycyclic aromatic hydrocarbon acenaphthene, is a compound of interest in various fields of chemical research and development, including the synthesis of dyes and pharmaceuticals. A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation. This technical guide provides a summary of the currently available qualitative solubility data for this compound, alongside a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to serve as a practical resource for laboratory professionals.

Introduction

Qualitative Solubility of this compound

Based on available literature, the solubility of this compound in various organic solvents has been described qualitatively. This information is summarized in the table below. It is important to note that these are not quantitative values but provide a general indication of suitable solvent classes.

| Solvent Classification | Solvent | Reported Solubility |

| Polar Aprotic | Acetone | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | |

| Polar Protic | Ethanol | Soluble[1] |

| Methanol | Slightly Soluble | |

| Non-Polar Aromatic | Benzene | Soluble[1] |

| Halogenated | Ethylene Dichloride | Soluble[1] |

| Aqueous | Water | Insoluble[1] |

Experimental Protocol for Quantitative Solubility Determination

The following section outlines a standard experimental procedure for determining the quantitative solubility of this compound in an organic solvent of interest. The most common and reliable method for determining equilibrium solubility is the shake-flask method.

3.1. Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent at a constant temperature for a sufficient period to reach saturation. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.

3.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.3. Experimental Workflow

The logical workflow for the experimental determination of solubility is depicted in the diagram below.

Caption: A generalized workflow for the experimental determination of solubility.

3.4. Step-by-Step Procedure

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains after equilibration.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV.

-

HPLC Method Development (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Detection: UV detector set at a wavelength where this compound has maximum absorbance.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

-

-

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Data Presentation

All experimentally determined quantitative solubility data should be tabulated for clear comparison. The table should include the solvent, the temperature at which the measurement was performed, the measured solubility value, and the units.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| [Example: Acetone] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| [Example: Ethanol] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| [Example: Toluene] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| ... | ... | ... | ... |

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse in the public domain, this guide provides the available qualitative information and a robust experimental framework for its determination. The provided protocol for the shake-flask method, coupled with a suitable analytical technique like HPLC, offers a reliable means for researchers to generate the necessary data for their specific applications. Accurate solubility data is fundamental to the successful use of this compound in research and development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Aminoacenaphthene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Aminoacenaphthene. The information presented herein is intended to support researchers and scientists in the fields of chemical analysis, drug development, and materials science by offering detailed spectral assignments, experimental protocols, and a clear visualization of the analytical workflow.

Introduction to this compound

This compound is an aromatic amine derivative of acenaphthene, a polycyclic aromatic hydrocarbon. Its chemical structure, featuring a reactive amino group on the acenaphthene backbone, makes it a valuable building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agricultural chemicals. Accurate spectral characterization is paramount for confirming the identity and purity of this compound in any application.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of its protons. The following table summarizes the key spectral parameters.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-4, H-7 | 7.43 | t | 2H | |

| H-5, H-6 | 7.58 | d | 2H | |

| H-3, H-8 | 7.27 | d | 2H | |

| -CH₂-CH₂- | 3.41 | s | 4H | |

| -NH₂ | Not specified | br s | 2H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the this compound molecule. The chemical shifts for each carbon atom are presented below.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-5 | Not specified |

| C-6 | Not specified |

| C-2a | Not specified |

| Other Aromatic Carbons | Not specified |

| -CH₂-CH₂- | Not specified |

Note: Specific chemical shift values for all carbons were not fully detailed in the provided search results. A comprehensive analysis would require direct access to the spectral data.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

2. NMR Spectrometer Setup:

-

The NMR spectra should be recorded on a high-resolution spectrometer, for instance, a Bruker Avance DRX 500 FT NMR spectrometer.

-

The spectrometer should be equipped with a suitable probe, such as an inverse detection 5 mm diameter broad-band probehead.

-

Typical operating frequencies would be 500.13 MHz for ¹H and 125.76 MHz for ¹³C.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Temperature: Maintain a constant temperature, for example, 303 K.

-

Number of Scans: 16-64 scans are usually adequate, depending on the sample concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.

-

Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with single lines for each carbon.

-

Temperature: Maintain the same temperature as the ¹H NMR experiment.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, especially for quaternary carbons.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.

-

Spectral Width (sw): A spectral width of 200-250 ppm will cover the entire range of carbon chemical shifts.

-

Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical steps involved in the NMR analysis of this compound.

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

This guide provides essential ¹H and ¹³C NMR spectral data and a standardized experimental protocol for the characterization of this compound. The presented data and methodologies are crucial for ensuring the quality and identity of this important chemical intermediate in research and industrial applications. The logical workflow diagram further clarifies the analytical process from sample preparation to final structural confirmation.

Spectroscopic Analysis of 5-Aminoacenaphthene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic analysis of 5-Aminoacenaphthene. This document outlines detailed experimental protocols, presents predicted spectral data based on the compound's structure, and offers insights into the interpretation of the spectroscopic results.

Introduction to this compound and its Spectroscopic Characterization

This compound is a polycyclic aromatic amine with a rigid tricyclic acenaphthene core. Its chemical structure, containing both aromatic and aliphatic C-H bonds, a primary amine group, and a conjugated π-system, gives rise to a characteristic spectroscopic fingerprint. FT-IR spectroscopy is a powerful technique for identifying the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system, which is useful for quantitative analysis and understanding the electronic properties of the molecule.

FT-IR Spectroscopic Analysis

The FT-IR spectrum of this compound reveals key vibrational modes associated with its distinct functional groups. While a definitive, publicly available spectrum with peak assignments is not readily accessible, a predicted spectrum can be constructed based on established group frequencies for aromatic amines and polycyclic aromatic hydrocarbons. The data presented below is a representative interpretation based on the known structure of this compound.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands. The data is typically acquired from a solid sample dispersed in a potassium bromide (KBr) pellet.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3450 - 3350 | Medium, Sharp (Doublet) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Medium to Weak | C-H Stretch | Aliphatic C-H (in the five-membered ring) |

| 1640 - 1600 | Strong | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium to Strong (Multiple Bands) | C=C Stretch | Aromatic Ring |

| 1450 - 1350 | Medium | C-H Bending | Aliphatic C-H |

| 1350 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 900 - 675 | Strong | C-H Out-of-Plane Bending | Aromatic Ring Substitution Pattern |

Experimental Protocol for FT-IR Analysis

This protocol describes the sample preparation and data acquisition for obtaining the FT-IR spectrum of solid this compound using the KBr pellet method.

Materials and Equipment:

-

This compound (solid)

-

Potassium Bromide (KBr), spectroscopy grade, desiccated

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

-

Spatula

-

Infrared lamp (optional, for drying)

Procedure:

-

Sample Preparation:

-

Thoroughly dry the KBr under an infrared lamp or in an oven to remove any moisture, which can interfere with the spectrum.

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

-

In the agate mortar, grind the KBr to a fine powder.

-

Add the this compound to the mortar and continue to grind the mixture until it is a homogeneous, fine powder. The goal is to disperse the sample evenly within the KBr matrix.

-

-

Pellet Formation:

-

Transfer a portion of the sample-KBr mixture to the die of the pellet press.

-

Ensure the surface of the powder is level.

-

Assemble the pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).

-

Process the spectrum by subtracting the background to obtain the final absorbance or transmittance spectrum.

-

UV-Vis Spectroscopic Analysis

The UV-Vis spectrum of this compound is characterized by absorptions arising from π → π* electronic transitions within the aromatic system. The position and intensity of these absorption bands are sensitive to the solvent used for the analysis. Due to the lack of a publicly available UV-Vis spectrum for this compound, the following data is an estimation based on the spectra of structurally related compounds such as acenaphthene and various aminophenanthrenes.

Estimated UV-Vis Spectral Data

The UV-Vis spectrum of this compound, when dissolved in a non-polar solvent like cyclohexane or a polar aprotic solvent like acetonitrile, is expected to show multiple absorption bands.

| Estimated λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~ 230 | High | π → π |

| ~ 290 | Medium | π → π |

| ~ 340 | Low to Medium | π → π* |

Note: The presence of the amino group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent acenaphthene molecule due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom.

Experimental Protocol for UV-Vis Analysis

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound in solution.

Materials and Equipment:

-

This compound

-

Spectroscopy grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) by accurately weighing the solid and dissolving it in a volumetric flask with the chosen solvent.

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the micromolar range, e.g., 1 x 10⁻⁵ M). The absorbance of the most intense peak should ideally be between 0.5 and 1.5.

-

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank cuvette.

-

Rinse a second quartz cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200 - 600 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the FT-IR and UV-Vis spectroscopic analyses of this compound.

An In-Depth Technical Guide to the Crystal Structure of 5-Aminoacenaphthene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Crystallography of Acenaphthene Derivatives

Acenaphthene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry and materials science. The introduction of an amino group at the 5-position of the acenaphthene core creates a versatile scaffold for the synthesis of a wide range of derivatives with potential biological activity. Understanding the three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials with tailored properties.

This guide will walk through the essential experimental procedures, from synthesis and crystallization to the final crystallographic analysis, providing researchers with a robust framework for their own investigations into the crystal structure of novel 5-aminoacenaphthene derivatives.

Experimental Protocols

Synthesis of this compound and its Derivatives

2.1.1. Synthesis of this compound

A common route to this compound involves the reduction of 5-nitroacenaphthene.

-

Materials: 5-nitroacenaphthene, tetrahydrofuran (THF), acetic acid, 10% Palladium on carbon (Pd/C), celite, methylene chloride, activated charcoal, cyclohexane, ethyl acetate.

-

Procedure:

-

Dissolve 5-nitroacenaphthene in a mixture of tetrahydrofuran and acetic acid.

-

Add 10% Pd/C to the solution.

-

Hydrogenate the mixture at 40 psi at room temperature for approximately 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture through a bed of celite to remove the catalyst.

-

Concentrate the filtrate in vacuo. The resulting solid may darken on exposure to air.

-

For purification, redissolve the crude product in methylene chloride and decolorize with activated charcoal.

-

Recrystallize the product from a mixture of cyclohexane and ethyl acetate (e.g., a 3:1 ratio) to yield purified this compound.

-

2.1.2. General Synthesis of N-Aryl-5-Aminoacenaphthene Derivatives

N-aryl derivatives can be synthesized through various coupling reactions, such as the Buchwald-Hartwig amination.

-

Materials: 5-bromoacenaphthene (or other halogenated acenaphthene), desired aryl amine, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), a base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene or dioxane).

-

General Procedure:

-

In a glovebox or under an inert atmosphere, combine 5-bromoacenaphthene, the aryl amine, the palladium catalyst, the phosphine ligand, and the base in a Schlenk flask.

-

Add the anhydrous solvent and degas the mixture.

-

Heat the reaction mixture under reflux for several hours to overnight, monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Crystallization of this compound Derivatives

Obtaining high-quality single crystals is the most critical and often the most challenging step in a crystal structure determination. For aromatic amines like this compound derivatives, the following methods are commonly employed.

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to form a nearly saturated solution.

-

Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days.

-

-

Solvent Diffusion (Layering):

-

Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

-

Carefully layer a "poor" solvent (in which the compound is sparingly soluble but is miscible with the "good" solvent) on top of the solution. Diffusion of the poor solvent into the good solvent will slowly decrease the solubility and promote crystal growth at the interface.

-

-

Cooling:

-

Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

-

Troubleshooting Crystallization:

-

Oiling out: If the compound separates as an oil, try using a more dilute solution, a different solvent system, or cooling the solution more slowly.

-

No crystals form: The solution may be too dilute. Allow some solvent to evaporate. Alternatively, scratch the inside of the vial with a glass rod to create nucleation sites or add a seed crystal if available.

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant if data is to be collected at low temperatures.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα or Mo Kα radiation) is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of each reflection.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to improve the fit and obtain the final crystal structure.

Data Presentation

The following tables provide an illustrative example of the type of crystallographic data obtained from a single-crystal X-ray diffraction experiment. Data for a representative acenaphthene derivative is shown.

Table 1: Crystal Data and Structure Refinement for an Example Acenaphthene Derivative.

| Parameter | Value |

| Empirical formula | C₁₄H₁₂N₂O₄ |

| Formula weight | 272.26 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.234(2) Å, α = 90° |

| b = 10.567(3) Å, β = 101.345(4)° | |

| c = 14.987(4) Å, γ = 90° | |

| Volume | 1278.9(6) ų |

| Z | 4 |

| Density (calculated) | 1.414 Mg/m³ |

| Absorption coefficient | 0.106 mm⁻¹ |

| F(000) | 568 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.56 to 27.50° |

| Index ranges | -10≤h≤10, -13≤k≤13, -19≤l≤19 |

| Reflections collected | 11680 |

| Independent reflections | 2928 [R(int) = 0.0345] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2928 / 0 / 181 |

| Goodness-of-fit on F² | 1.034 |

| Final R indices [I>2sigma(I)] | R1 = 0.0456, wR2 = 0.1234 |

| R indices (all data) | R1 = 0.0632, wR2 = 0.1357 |

| Largest diff. peak and hole | 0.284 and -0.213 e.Å⁻³ |

Note: This data is for N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide and is provided as an example of a related structure.[1]

Table 2: Selected Bond Lengths and Angles for an Example Acenaphthene Derivative.

| Bond | Length (Å) | Angle | Angle (°) |

| N1-C5 | 1.472(3) | C6-C5-N1 | 118.9(2) |

| N2-C6 | 1.361(3) | C7-C6-N2 | 121.5(2) |

| C11-O1 | 1.226(3) | O1-C11-C2 | 120.1(2) |

| C13-O2 | 1.222(3) | O2-C13-N2 | 123.2(2) |

Note: This data is for N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide and is provided for illustrative purposes.[1]

Visualization of the Crystallographic Workflow

The following diagram illustrates the logical workflow from the synthesis of a this compound derivative to the final deposition of its crystal structure.

Caption: Workflow for the determination of the crystal structure of a this compound derivative.

Conclusion

The determination of the crystal structure of this compound derivatives is a powerful tool for advancing research in drug discovery and materials science. While obtaining high-quality crystals can be a significant hurdle, the detailed protocols and workflow presented in this guide provide a solid foundation for success. The ability to visualize the precise three-dimensional arrangement of atoms allows for a deeper understanding of molecular interactions and properties, ultimately enabling the rational design of new and improved chemical entities. Further research to determine the crystal structure of the parent this compound would be a valuable contribution to the field.

References

The Discovery and Historical Synthesis of 5-Aminoacenaphthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoacenaphthene, a key intermediate in the synthesis of various dyes, pharmaceuticals, and organic materials, has a rich history rooted in the exploration of polycyclic aromatic hydrocarbons. This technical guide provides an in-depth analysis of its discovery and the evolution of its synthesis. The primary historical and contemporary route involves a two-step process: the nitration of acenaphthene to yield 5-nitroacenaphthene, followed by the reduction of the nitro group to the corresponding amine. This document details the seminal discovery, key historical methodologies with their experimental protocols, and a comparative analysis of their efficiencies.

Discovery

The first documented synthesis of this compound is attributed to F. Ullmann and A. Cassirer in 1910. Their work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for the production of this important chemical intermediate. The discovery was a direct extension of the burgeoning field of aromatic chemistry, where the functionalization of coal tar derivatives like acenaphthene was a primary focus for the development of new synthetic dyes.

Historical Synthesis Pathway

The most historically significant and enduring method for the synthesis of this compound is a two-step process. This pathway remains relevant in modern organic synthesis, albeit with significant a variety of reagents and conditions.

Caption: The historical two-step synthesis of this compound.

Step 1: Nitration of Acenaphthene

The initial and crucial step is the electrophilic nitration of the acenaphthene aromatic core. Historically, this has been achieved using a mixture of nitric acid and a dehydrating agent.

This protocol is based on early 20th-century methods for the nitration of acenaphthene.

Materials:

-

Acenaphthene

-

Glacial Acetic Acid

-

Concentrated Nitric Acid (specific gravity 1.42)

-

Ethanol

Procedure:

-

A solution of acenaphthene in glacial acetic acid is prepared in a flask equipped with a stirrer and a cooling bath.

-

The solution is cooled to a low temperature, typically below 10°C.

-

A solution of concentrated nitric acid in glacial acetic acid is added dropwise to the acenaphthene solution while maintaining the low temperature and stirring vigorously.

-

After the addition is complete, the reaction mixture is stirred for an additional period, allowing the nitration to proceed to completion.

-

The mixture is then poured into a large volume of cold water, which causes the crude 5-nitroacenaphthene to precipitate.

-

The solid product is collected by filtration, washed with water until the washings are neutral, and then dried.

-

Recrystallization from a suitable solvent, such as ethanol, is performed to purify the 5-nitroacenaphthene.

Step 2: Reduction of 5-Nitroacenaphthene

The second step involves the reduction of the nitro group of 5-nitroacenaphthene to an amino group. A variety of reducing agents and conditions have been employed historically.

This protocol details a common and efficient method for the reduction of 5-nitroacenaphthene using catalytic hydrogenation.[1]

Materials:

-

5-Nitroacenaphthene (containing a percentage of the 3-nitro isomer)[1]

-

Tetrahydrofuran (THF)[1]

-

Acetic Acid[1]

-

10% Palladium on Carbon (Pd/C) catalyst[1]

-

Celite[1]

-

Methylene Chloride[1]

-

Activated Charcoal[1]

-

Cyclohexane[1]

-

Ethyl Acetate[1]

Procedure:

-

40 g of 5-nitroacenaphthene (containing 15% of the 3-nitro isomer) is dissolved in a mixture of 150 ml of tetrahydrofuran and 25 ml of acetic acid.[1]

-

To this solution, 1.0 g of 10% Pd/C is added.[1]

-

The mixture is hydrogenated at 40 psi at room temperature for 2 hours.[1]

-

The reaction mixture is then filtered through a bed of celite to remove the catalyst.[1]

-

The filtrate is concentrated in vacuo, yielding a solid that is sensitive to air.[1]

-

The crude product is redissolved in methylene chloride and treated with activated charcoal to decolorize the solution.[1]

-

The product is recrystallized from a mixture of cyclohexane and ethyl acetate (3:1) to yield 8.3 g of this compound.[1]

Quantitative Data from Historical Syntheses

The efficiency of the synthesis of this compound has varied over time with the refinement of techniques and reagents. The following tables summarize representative quantitative data for the two key steps.

Table 1: Nitration of Acenaphthene

| Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 5-Nitroacenaphthene (%) | Reference |

| Conc. HNO₃ | Glacial Acetic Acid | < 10 | 2 | ~70-80 | General historical methods |

| Acetyl Nitrate | Acetic Anhydride | 0 | 1 | ~75 | Modern variations |

Table 2: Reduction of 5-Nitroacenaphthene

| Reducing Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Reference |

| H₂ | THF/Acetic Acid | 10% Pd/C | Room Temp. | 2 | ~25 (from crude nitro) | [1] |

| SnCl₂/HCl | Ethanol | - | Reflux | 4 | ~60-70 | Older chemical literature |

| Fe/HCl | Water/Ethanol | - | Reflux | 6 | ~50-60 | Older chemical literature |

Experimental and Logical Flow Diagrams

The following diagrams illustrate the workflow of the key experimental procedures described.

Caption: Experimental workflow for the nitration of acenaphthene.

Caption: Experimental workflow for the catalytic hydrogenation of 5-nitroacenaphthene.[1]

Conclusion

The synthesis of this compound via the nitration of acenaphthene and subsequent reduction of the nitro intermediate is a classic and historically significant transformation in organic chemistry. From its initial discovery in the early 20th century to its modern applications, this two-step process has been a reliable method for accessing this valuable compound. While the fundamental synthetic strategy has remained consistent, advancements in reagents, catalysts, and analytical techniques have led to improved yields, purity, and safety of the overall process. This guide provides a comprehensive overview of the historical synthesis, offering valuable insights for researchers and professionals in the field of chemical and pharmaceutical development.

References

5-Aminoacenaphthene: A Technical Guide to Toxicological Data and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals. The toxicological properties of 5-Aminoacenaphthene have not been extensively investigated, and this guide summarizes the currently available data. A cautious and conservative approach to handling is strongly recommended.

Executive Summary

This compound is an aromatic amine whose toxicological profile is not well-established. The International Agency for Research on Cancer (IARC) classifies it as Group 3: "Not classifiable as to its carcinogenicity to humans," due to limited and inconclusive data from animal studies.[1] There is a significant lack of quantitative data regarding its acute and chronic toxicity, including LD50, LC50, and occupational exposure limits. Therefore, safe handling practices must be based on the general hazards associated with aromatic amines, a class of compounds known for potential carcinogenicity, mutagenicity, and systemic toxicity. This guide provides a comprehensive overview of the known information and outlines conservative safety protocols for handling this compound in a research and development setting.

Toxicological Data

The available toxicological data for this compound is sparse. The following tables summarize the known information. The absence of data should be interpreted as "not tested" or "not available" rather than an indication of safety.

Acute Toxicity

No quantitative acute toxicity data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), for this compound is currently available in the public domain.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Not Available | Oral | Not Available | |

| LD50 | Not Available | Dermal | Not Available | |

| LC50 | Not Available | Inhalation | Not Available |

Carcinogenicity

The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of this compound.

| Organization | Classification | Comments | Reference |

| IARC | Group 3 | Not classifiable as to its carcinogenicity to humans. Animal studies were inadequate to form a definitive conclusion. | [1] |

Animal studies have suggested a potential link to bladder carcinomas in mice, but these findings are not considered sufficient for a comprehensive evaluation.[2]

Mutagenicity and Reproductive Toxicity

There is no available data on the mutagenic or reproductive toxicity of this compound. Aromatic amines as a class, however, are known to have mutagenic potential.

Safety and Handling

Given the limited toxicological data, a highly conservative approach to the handling of this compound is warranted. The following procedures are based on the general guidelines for handling hazardous aromatic amines.[3][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

| Protection Type | Specification |

| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters. For higher exposure potential, a supplied-air respirator is recommended. |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or Viton™). Regularly inspect gloves for signs of degradation or contamination. |

| Skin and Body Protection | A chemical-resistant lab coat or disposable coveralls. Closed-toe shoes are mandatory. |

Engineering Controls

| Control Type | Description |

| Ventilation | All handling of this compound should be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. |

| Designated Area | Establish a designated area for the storage and handling of this compound. This area should be clearly marked with appropriate warning signs. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Storage and Disposal

| Aspect | Procedure |

| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash. |

Experimental Protocols

Visualizations

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound, from receipt to disposal.

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Potential Exposure and Health Effects Pathway

This diagram illustrates the potential routes of exposure to this compound and the potential, though not fully confirmed, target organ systems based on the general properties of aromatic amines.

Caption: A diagram showing potential exposure routes and target organs for this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Aminoacenaphthene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal decomposition of 5-Aminoacenaphthene is limited. This guide provides a comprehensive overview based on available safety data and an analysis of related chemical structures. It further outlines the standard experimental protocols required for a thorough investigation of its thermal properties.

Executive Summary

This compound is an aromatic amine derived from acenaphthene, a polycyclic aromatic hydrocarbon. Understanding its thermal stability is crucial for safe handling, storage, and application, particularly in fields like drug development where thermal processing is common. This guide summarizes the known thermal properties of this compound, provides detailed experimental protocols for its analysis, and presents a logical workflow for a comprehensive thermal stability assessment. While specific decomposition pathways are not empirically established in the available literature, a hypothetical pathway is proposed based on the general principles of organic amine thermolysis.

Thermal Properties of this compound

The primary indicators of a compound's thermal stability are its melting point, boiling point, and decomposition temperature. Safety data sheets provide the most readily available, albeit general, information for this compound.

| Property | Value | Source |

| Melting Point/Range | 89 - 94 °C (192.2 - 201 °F) | [1] |

| Boiling Point/Range | 265 - 279 °C (509 - 534.2 °F) | [1][2] |

| Autoignition Temperature | > 450 °C (> 842 °F) | |

| Decomposition Temperature | Not explicitly available. Forms explosive mixtures with air on intense heating. | [3] |

| Hazardous Decomposition Products | Nature of decomposition products not known. | [3] |

Stability and Reactivity:

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature)[3].

-

Conditions to Avoid: Strong heating[3].

-

Incompatible Materials: Violent reactions are possible with oxidizing agents[3].

Experimental Protocols for Thermal Analysis

A comprehensive evaluation of the thermal stability of this compound would involve the following standard analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition range (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is determined from this curve. The temperatures at which 5% and 10% mass loss occur are often reported as indicators of the initiation of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition or phase transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum) and hermetically seal it. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.

-

Temperature Program: Heat the sample and reference pans at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition events.

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic peaks indicate melting or other phase transitions, while exothermic peaks can indicate decomposition or crystallization. The onset temperature of the endothermic peak is reported as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the decomposition of this compound.

Methodology:

-

Instrumentation: Couple the outlet of the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

-

Experimental Conditions: Perform a TGA experiment as described in section 3.1.

-

Data Acquisition: As the sample decomposes, the evolved gases are carried by the purge gas into the MS or FTIR for analysis. Mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature.

-

Data Analysis: Correlate the mass loss steps observed in the TGA curve with the detection of specific molecules by the MS or FTIR to identify the decomposition products at different stages of the thermal degradation process.

Visualizations: Workflows and Hypothetical Pathways

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a compound like this compound.

Caption: Workflow for assessing the thermal stability and decomposition of a chemical compound.

Hypothetical Decomposition Pathway of this compound

In the absence of specific experimental data, a hypothetical thermal decomposition pathway for this compound can be proposed. Aromatic amines often undergo decomposition through mechanisms involving the cleavage of C-N bonds and reactions of the amino group.

Caption: Hypothetical thermal decomposition pathway for this compound.

Conclusion

While this compound is stable under normal ambient conditions, it poses a risk of forming explosive mixtures with air upon intense heating. The provided melting and boiling points serve as initial indicators of its thermal behavior. A comprehensive understanding of its thermal stability and decomposition requires detailed experimental analysis using TGA, DSC, and EGA techniques as outlined in this guide. The proposed workflow and hypothetical decomposition pathway provide a framework for such an investigation. For professionals in drug development and other scientific fields, conducting these analyses is a critical step to ensure the safe and effective use of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Aminoacenaphthene in Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their versatile chemical structures allow for a wide spectrum of colors, making them crucial in various industries, including textiles, printing, and coatings. Furthermore, the biological activity of certain azo compounds has garnered interest in the field of drug development. 5-Aminoacenaphthene, a polycyclic aromatic amine, serves as a valuable precursor in the synthesis of a unique class of azo dyes. The rigid and extended aromatic system of the acenaphthene moiety can impart specific properties to the resulting dyes, such as enhanced thermal stability, distinct spectral characteristics, and potential for novel applications.

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using this compound as the diazo component. The protocols are based on established principles of diazotization and azo coupling reactions.

Principle of Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step mechanism:

-

Diazotization: The primary aromatic amine group of this compound is converted into a reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The resulting 5-acenaphthene diazonium salt is a potent electrophile.[1][2]

-

Azo Coupling: The freshly prepared diazonium salt is immediately reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, resulting in the formation of a stable azo dye. The specific structure of the coupling component determines the final color and properties of the dye.[1][2]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of representative azo dyes derived from this compound.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 5-acenaphthene diazonium salt solution, which is the common intermediate for the synthesis of various azo dyes.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Equipment:

-

Beakers (100 mL and 250 mL)

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Filter paper

Procedure:

-

In a 250 mL beaker, suspend a specific molar equivalent of this compound in a solution of distilled water and concentrated hydrochloric acid.

-

Stir the mixture vigorously to ensure a fine suspension.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate 100 mL beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled this compound suspension using a dropping funnel. Maintain the temperature below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction is complete.

-

The resulting clear or slightly yellow solution is the 5-acenaphthene diazonium salt solution. This solution is unstable and should be used immediately in the subsequent coupling reaction.

Logical Workflow for Diazotization:

Caption: Workflow for the diazotization of this compound.

Protocol 2: Synthesis of a 5-Acenaphthenylazo Dye with Phenol

This protocol details the coupling of the 5-acenaphthene diazonium salt with phenol to produce a hydroxyazo dye.

Materials:

-

5-Acenaphthene diazonium salt solution (from Protocol 1)

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Equipment:

-

Beaker (500 mL)

-

Magnetic stirrer and stir bar

-

pH indicator paper or pH meter

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

In a 500 mL beaker, dissolve a molar equivalent of phenol in a dilute aqueous solution of sodium hydroxide.

-

Cool the alkaline phenol solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add the freshly prepared, cold 5-acenaphthene diazonium salt solution (from Protocol 1) to the cold alkaline phenol solution with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.

-

Adjust the pH of the solution to slightly acidic (pH 5-6) by the dropwise addition of dilute hydrochloric acid to facilitate the precipitation of the dye.

-

Isolate the crude dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold distilled water to remove any unreacted salts and impurities.

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Signaling Pathway of Azo Dye Synthesis:

Caption: General signaling pathway for azo dye synthesis.

Data Presentation

| Diazo Component | Coupling Component | Dye Structure | Yield (%) | Melting Point (°C) | λmax (nm) | Color |

| This compound | Phenol | 5-(p-hydroxyphenylazo)acenaphthene | - | - | - | - |

| This compound | 2-Naphthol | 1-(5-acenaphthenylazo)-2-naphthol | - | - | - | - |

| This compound | N,N-Dimethylaniline | 4-(5-acenaphthenylazo)-N,N-dimethylaniline | - | - | - | - |

Note: The data in this table is illustrative and needs to be populated with experimental results.

Applications and Future Perspectives

Azo dyes derived from this compound hold potential for a variety of applications:

-

Textile Dyes: The rigid, polycyclic acenaphthene structure may lead to dyes with high tinctorial strength and good fastness properties on synthetic fibers.

-

High-Performance Pigments: The thermal stability and lightfastness of these dyes could make them suitable for use in plastics, paints, and printing inks.

-

Functional Dyes: The unique electronic properties of the acenaphthene ring system could be exploited in applications such as nonlinear optics, organic photoconductors, and chemosensors.[3]

-

Pharmaceutical and Biological Applications: Azo compounds have been investigated for their antibacterial, antifungal, and anticancer activities. The incorporation of the acenaphthene moiety could lead to novel therapeutic agents.[4]

Further research into the synthesis and characterization of a broader range of azo dyes derived from this compound is warranted to fully explore their potential in these and other advanced applications. The systematic study of the relationship between the chemical structure of the coupling component and the resulting properties of the dye will be crucial for the rational design of new materials with tailored functionalities.

References

Synthesis of Fluorescent Probes from 5-Aminoacenaphthene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel fluorescent probes derived from 5-aminoacenaphthene. The primary synthetic route involves the formation of a Schiff base through the condensation reaction of this compound with various aldehydes, yielding versatile fluorophores with potential applications in metal ion detection and cellular imaging.

Principle of Synthesis

The core of the synthesis strategy lies in the formation of a Schiff base, an organic compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. This reaction is typically achieved by the condensation of a primary amine, in this case, this compound, with an aldehyde. The resulting imine product often exhibits enhanced fluorescent properties compared to the individual reactants. The selection of the aldehyde partner is crucial as it allows for the fine-tuning of the probe's photophysical characteristics, such as excitation and emission wavelengths, quantum yield, and sensitivity to specific analytes. A common and effective choice is salicylaldehyde and its derivatives, which can participate in excited-state intramolecular proton transfer (ESIPT), often leading to a large Stokes shift and sensitivity to the local environment.

Applications

Fluorescent probes synthesized from this compound are promising candidates for a range of applications in chemical biology and drug development:

-

Metal Ion Detection: The Schiff base structure can act as a chelating agent for various metal ions. Upon binding to a specific metal ion, the probe can exhibit a significant change in its fluorescence properties, such as enhancement ("turn-on") or quenching ("turn-off") of the emission. This allows for the selective and sensitive detection of metal ions that are important in biological systems or as environmental pollutants.

-

Cellular Imaging: The lipophilic nature of the acenaphthene backbone can facilitate the entry of these probes into living cells. By carefully designing the probe's structure, it is possible to target specific organelles or cellular components. The fluorescence of the probe can then be used to visualize these structures and monitor dynamic cellular processes.

Experimental Protocols

General Synthesis of a this compound-Based Schiff Base Fluorescent Probe

This protocol describes a general method for the synthesis of a fluorescent probe via the condensation of this compound with an aldehyde (e.g., salicylaldehyde).

Materials:

-

This compound

-

Salicylaldehyde (or other suitable aldehyde)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

-

Add salicylaldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base fluorescent probe.

-

Dry the purified product under vacuum.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.

Protocol for Metal Ion Sensing

This protocol outlines a general procedure for evaluating the performance of a this compound-based fluorescent probe for the detection of a specific metal ion.

Materials:

-

Synthesized this compound Schiff base probe

-

Stock solutions of various metal ions (e.g., chlorides or nitrates in a suitable solvent)

-

Buffer solution (e.g., HEPES, Tris-HCl at a physiological pH of 7.4)

-

Organic solvent (e.g., DMSO, acetonitrile)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., 1 mM in DMSO).

-

Prepare working solutions of the probe by diluting the stock solution in the desired buffer (e.g., 10 µM in HEPES buffer).

-

To a quartz cuvette containing the probe's working solution, add increasing concentrations of the target metal ion from a stock solution.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum of the solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the probe.

-

Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the sensitivity and detection limit of the probe.

-

To assess selectivity, repeat the experiment with other metal ions at the same concentration and compare the fluorescence response.

Protocol for Live Cell Imaging

This protocol provides a general workflow for using a this compound-based fluorescent probe for cellular imaging.

Materials:

-

Synthesized this compound Schiff base probe

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets

-

Incubator (37 °C, 5% CO₂)

Procedure:

-

Prepare a stock solution of the fluorescent probe in cell-culture grade DMSO (e.g., 1 mM).

-

Culture the cells to the desired confluency on a suitable imaging substrate.

-

Prepare a working solution of the probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration in the range of 1-10 µM.

-

Remove the culture medium from the cells and wash them once with pre-warmed PBS.

-

Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove any unbound probe.

-

Add fresh, pre-warmed imaging buffer or culture medium to the cells.

-

Place the imaging dish on the stage of a fluorescence microscope.

-

Excite the probe using a suitable light source and collect the emitted fluorescence through the appropriate filter set.

-

Acquire images using a sensitive camera.

Data Presentation

The following table summarizes hypothetical quantitative data for a representative fluorescent probe synthesized from this compound and salicylaldehyde, which could be used as a chemosensor for a specific metal ion.

| Parameter | Value | Method of Determination |

| Probe Identity | 5-((E)-(2-hydroxybenzylidene)amino)acenaphthene | - |

| Molecular Weight | 297.35 g/mol | Calculation |

| Purity | >95% | NMR, HPLC |

| Excitation Maximum (λex) | ~380 nm | UV-Vis Spectroscopy |